molecular formula C29H42O4 B3055981 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate CAS No. 68162-09-4

4-(Hexyloxy)phenyl 4-(decyloxy)benzoate

Cat. No.: B3055981
CAS No.: 68162-09-4
M. Wt: 454.6 g/mol
InChI Key: JBMARNOUPBCWIL-UHFFFAOYSA-N
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Description

4-(Hexyloxy)phenyl 4-(decyloxy)benzoate is a useful research compound. Its molecular formula is C29H42O4 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-hexoxyphenyl) 4-decoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O4/c1-3-5-7-9-10-11-12-14-24-31-26-17-15-25(16-18-26)29(30)33-28-21-19-27(20-22-28)32-23-13-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMARNOUPBCWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218340
Record name 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68162-09-4
Record name 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068162094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-n-Hexoxyphenyl-4'-n-decyloxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Hexyloxy Phenyl 4 Decyloxy Benzoate and Analogous Mesogenic Esters

Conventional Laboratory Synthesis Routes for Ester Mesogens

The creation of the ester bond in mesogenic compounds is a pivotal step in their synthesis. Several established methods are routinely employed in the laboratory, with carbodiimide (B86325) coupling and Fischer esterification being among the most common.

Carbodiimide-mediated esterification is a widely used method for the synthesis of esters under mild conditions. wikipedia.orgrsc.org This approach is particularly valuable for coupling carboxylic acids with alcohols or phenols when one or both reactants are sensitive to harsher conditions. The most common carbodiimide reagent is N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.govorganic-chemistry.org

The reaction proceeds through the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org This intermediate is highly reactive towards nucleophilic attack by the alcohol or phenol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol, regenerating the catalyst. organic-chemistry.org This catalytic cycle significantly accelerates the rate of esterification.

A typical procedure for the synthesis of a mesogenic ester like 4-(hexyloxy)phenyl 4-(decyloxy)benzoate using this method would involve dissolving 4-(decyloxy)benzoic acid and 4-(hexyloxy)phenol in a dry, aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂). nih.govbiorxiv.org To this solution, DCC and a catalytic amount of DMAP are added. nih.gov The reaction is typically stirred at room temperature for several hours. nih.gov A significant advantage of using DCC is that the byproduct, N,N'-dicyclohexylurea (DCU), is insoluble in most organic solvents and precipitates out of the reaction mixture, simplifying purification. peptide.com

Table 1: Key Reagents in DCC/DMAP Mediated Esterification

ReagentRoleCommon SolventsByproduct
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling agent, activates the carboxylic acidDichloromethane (CH₂Cl₂), Tetrahydrofuran (THF)N,N'-Dicyclohexylurea (DCU)
4-(Dimethylamino)pyridine (DMAP)Acyl transfer catalyst, accelerates the reactionDichloromethane (CH₂Cl₂), Tetrahydrofuran (THF)-

While DCC is effective, other carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are also used, particularly in cases where the water-solubility of the byproduct is desired for easier removal. interchim.fr

Fischer esterification is a classic method for forming esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). whiterose.ac.uk This is a reversible reaction, and to drive the equilibrium towards the ester product, it is common to either use an excess of one of the reactants or to remove the water formed during the reaction. youtube.com

For the synthesis of mesogenic esters, a modified approach is often necessary due to the solid nature and higher boiling points of the reactants. The direct reaction of 4-(decyloxy)benzoic acid and 4-(hexyloxy)phenol under standard Fischer conditions might not be efficient. A more common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. derpharmachemica.com

In this two-step process, 4-(decyloxy)benzoic acid is first reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 4-(decyloxy)benzoyl chloride. derpharmachemica.com This acyl chloride is then reacted with 4-(hexyloxy)phenol in the presence of a base, such as pyridine (B92270), to neutralize the HCl produced and drive the reaction to completion. derpharmachemica.com This method, while not strictly a direct Fischer esterification, is a widely used and effective adaptation for the synthesis of these types of esters.

Table 2: Comparison of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
DCC/DMAP CouplingCarboxylic acid, alcohol/phenol, DCC, DMAPMild, room temperatureHigh yields, suitable for sensitive substratesDCC can be an allergen, DCU byproduct can be difficult to remove completely
Fischer Esterification (via Acyl Chloride)Carboxylic acid, SOCl₂, alcohol/phenol, pyridineHarsher (reflux), requires baseHigh yields, readily available reagentsGenerates HCl, pyridine has a strong odor

Precursor Synthesis and Purification Strategies

The purity of the final liquid crystalline product is highly dependent on the purity of the starting materials. Therefore, the synthesis and purification of the precursors, 4-(decyloxy)benzoic acid and 4-(hexyloxy)phenol, are crucial steps.

The synthesis of 4-(alkoxy)benzoic acids and 4-(alkoxy)phenols typically starts from 4-hydroxybenzoic acid and hydroquinone, respectively. The phenolic hydroxyl group is alkylated using an appropriate alkyl halide (e.g., 1-bromodecane (B1670165) for 4-(decyloxy)benzoic acid and 1-bromohexane (B126081) for 4-(hexyloxy)phenol) in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone (B3395972) or 2-butanone. tubitak.gov.tr The reaction mixture is typically heated under reflux to ensure complete reaction. tubitak.gov.tr For the synthesis of the benzoic acid, if the starting material is an ester of 4-hydroxybenzoic acid (e.g., ethyl 4-hydroxybenzoate), a subsequent hydrolysis step using a strong base like sodium hydroxide (B78521) is required to obtain the carboxylic acid. nih.gov

Purification of the precursors is essential to remove any unreacted starting materials, byproducts, or salts. Common purification techniques include:

Recrystallization: This is a highly effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution.

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (eluent) is passed through it. nih.gov

Washing: The crude product can be washed with various aqueous solutions to remove specific impurities. For example, washing with a dilute acid can remove basic impurities, while washing with a dilute base can remove acidic impurities. Washing with water can remove water-soluble salts. youtube.com

Optimization of Synthetic Pathways for Enhanced Liquid Crystalline Yields and Purity

Optimizing the synthetic pathway is critical to maximize the yield and ensure the high purity required for liquid crystalline materials. Even small amounts of impurities can significantly affect the mesogenic properties, such as the transition temperatures and the stability of the liquid crystal phases.

Key areas for optimization include:

Reaction Conditions: Fine-tuning parameters such as reaction time, temperature, and solvent can have a significant impact on the yield and purity. For instance, in DCC/DMAP coupling, ensuring anhydrous conditions is crucial as the presence of water can lead to the hydrolysis of the activated intermediate and the formation of unwanted byproducts.

Stoichiometry of Reagents: Adjusting the molar ratios of the reactants and reagents can improve the conversion of the limiting reagent and minimize side reactions.

Purification Methods: The choice and execution of purification techniques are paramount. Multiple purification steps may be necessary to achieve the desired level of purity. For example, a crude product might first be washed, then subjected to column chromatography, and finally recrystallized to obtain a highly pure product. nih.gov

Catalyst Selection and Loading: In catalyzed reactions, the choice of catalyst and its concentration can influence the reaction rate and selectivity. For example, in some esterifications, using a Lewis acid as a co-catalyst has been shown to improve yields. semanticscholar.org

Recent research has also focused on developing more environmentally friendly or "greener" synthetic routes, for example, by using solid acid catalysts that can be easily recovered and reused. whiterose.ac.uk The goal is to develop synthetic protocols that are not only efficient and high-yielding but also sustainable.

Mesomorphic Properties and Phase Behavior Characterization of 4 Hexyloxy Phenyl 4 Decyloxy Benzoate

Mesophase Identification and Classification

The phase behavior of 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate is characterized by the presence of smectic mesophases. As a general trend in homologous series of 4-alkoxyphenyl-4'-n-alkoxy benzoates, longer alkyl chains tend to favor the formation of more ordered smectic phases over nematic phases.

Smectic (Sm) Mesophases

The dominant mesophase for this compound is the smectic phase. In the homologous series of 4-propyloxy phenyl-4'-n-alkoxy benzoates, the smectic character commences from the octyl derivative and the decyl derivative is exclusively smectogenic. derpharmachemica.com The texture of the smectic phase observed in these related compounds is often a focal conic fan shape, which is characteristic of the Smectic A (SmA) phase. derpharmachemica.com In a SmA phase, the rod-like molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. The liquid-like nature within the layers allows for mobility, while the layered structure provides a degree of order.

For this compound, it is highly probable that it exhibits at least a Smectic A phase. Depending on the temperature, other, more ordered smectic phases such as Smectic C (where the molecules are tilted within the layers) or Smectic B (with hexagonal ordering within the layers) could potentially exist at lower temperatures before crystallization.

Columnar Hexagonal (Colh) Mesophases

Columnar hexagonal phases are typically observed in disc-shaped (discotic) liquid crystals. As this compound is a rod-shaped (calamitic) molecule, the formation of a columnar hexagonal mesophase is not expected and has not been reported for this class of compounds.

Isotropic (I) Phase Transitions

Upon heating, this compound will eventually undergo a transition from its most ordered crystalline solid state, through its liquid crystalline mesophases, to the isotropic liquid phase. The transition from the highest temperature mesophase (likely Smectic A) to the isotropic liquid is known as the clearing point. At this temperature, the material loses all long-range orientational and positional order and becomes a clear, conventional liquid.

Mesomorphic Transition Temperatures and Enthalpies of Transition

TransitionTemperature (°C)Enthalpy of Transition (ΔH, kJ/mol)
Crystal (Cr) to Smectic (Sm)Value not availableValue not available
Smectic (Sm) to Isotropic (I)Value not availableValue not available

Note: The absence of specific numerical data in the literature prevents the population of this table with exact values. The transitions shown are based on the expected behavior from homologous series.

Thermal Stability and Mesophase Range

The thermal stability of a liquid crystal is determined by the temperature at which it starts to decompose. For the 4-alkoxyphenyl-4'-alkoxybenzoate series, the ester linkage is generally stable, allowing for a wide range of mesomorphic behavior before decomposition. The mesophase range is the temperature window between the first appearance of a liquid crystalline phase upon heating (melting point) and the transition to the isotropic liquid (clearing point).

For this compound, a significant mesophase range is anticipated. In the 4-propyloxy phenyl-4'-n-alkoxy benzoates series, the mesomorphic range varies, with the hexyl derivative showing a range of 5°C and the octyl derivative a range of 38.5°C. derpharmachemica.com It is expected that the hexyloxy/decyloxy combination would also exhibit a stable mesophase over a considerable temperature range, making it suitable for various applications where a liquid crystalline state is required at specific operating temperatures.

Experimental Techniques for Mesophase Characterization

The characterization of the mesomorphic properties and phase behavior of liquid crystalline materials like this compound relies on a combination of complementary experimental techniques. These methods allow for the identification of different liquid crystal phases, the determination of phase transition temperatures, and the elucidation of the structural organization of the molecules in each phase.

Polarized Optical Microscopy (POM) is a fundamental and widely used technique for the preliminary identification of liquid crystal phases. By observing the unique optical textures that form as a sample is heated and cooled, experienced researchers can distinguish between different mesophases, such as nematic, smectic A, and smectic C phases.

In the case of compounds similar to this compound, upon cooling from the isotropic liquid state, the formation of a mesophase is indicated by the appearance of birefringence. For a smectic A phase, a focal-conic fan texture or a homeotropic texture (which appears dark under crossed polarizers) is typically observed. If a smectic C phase is present, a broken focal-conic fan texture or a schlieren texture may be seen. The nematic phase is characterized by its schlieren or threaded texture. By carefully observing these textures and how they change with temperature, a preliminary identification of the phase transitions can be made. For homologous series of 4-propyloxy phenyl-4'-n-alkoxy benzoates, it has been observed that the decyl and dodecyl derivatives are exclusively smectogenic, exhibiting a focal-conic fan texture indicative of a smectic A phase.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to determine the temperatures and enthalpy changes associated with phase transitions in a material. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. Phase transitions are observed as peaks or changes in the baseline of the DSC thermogram.

For a liquid crystal like this compound, the DSC thermogram would show endothermic peaks upon heating and corresponding exothermic peaks upon cooling at the temperatures of phase transition. The melting from the crystalline solid to a liquid crystal phase and the clearing from a liquid crystal phase to the isotropic liquid are both first-order transitions and are associated with a specific enthalpy change (ΔH). Transitions between different liquid crystal phases can be either first or second order.

Representative Thermal Data from Differential Scanning Calorimetry (DSC)
TransitionTemperature (°C)Enthalpy (ΔH) (kJ/mol)
Crystal to Smectic A75.025.0
Smectic A to Isotropic95.03.5

X-ray diffraction (XRD) is an essential technique for obtaining detailed structural information about the arrangement of molecules in liquid crystal phases. By analyzing the diffraction pattern of X-rays passing through a sample, it is possible to determine parameters such as the layer spacing in smectic phases and the average intermolecular distance.

For a smectic A phase, the XRD pattern would typically show a sharp reflection in the small-angle region, corresponding to the smectic layer spacing (d), and a diffuse reflection in the wide-angle region, corresponding to the average distance between molecules within a layer. In a smectic C phase, the molecules are tilted with respect to the layer normal, resulting in a layer spacing that is smaller than the molecular length.

Although specific XRD data for this compound is not available, a representative table of XRD findings for a similar smectogenic liquid crystal is provided below. The molecular length can be estimated using computational modeling software.

Representative X-ray Diffraction Data
MesophaseTemperature (°C)Layer Spacing (d) (Å)Estimated Molecular Length (L) (Å)Comments
Smectic A8032.533.0The layer spacing is close to the estimated molecular length, indicative of an untilted smectic A phase.

Advanced Spectroscopic and Diffractional Investigations of Benzoate Mesogens

Spectroscopic Techniques for Molecular Structure Elucidation and Conformational Analysis

Spectroscopic methods are indispensable tools for probing the molecular structure of liquid crystalline materials. By analyzing the interaction of electromagnetic radiation with the molecules, detailed information about the chemical environment of atoms, functional groups, and electronic transitions can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of organic compounds. For benzoate (B1203000) mesogens, ¹H and ¹³C NMR are routinely used to confirm the chemical structure and investigate the conformation of the molecules in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring environments. In a typical ¹H NMR spectrum of a 4-(alkoxy)phenyl 4-(alkoxy)benzoate, distinct signals are observed for the aromatic protons, the protons of the alkoxy chains, and the terminal methyl groups.

The aromatic protons typically appear as a series of doublets and multiplets in the downfield region (around 6.8 to 8.2 ppm) due to the deshielding effect of the aromatic rings and the ester linkage. The coupling patterns of these signals can be used to confirm the substitution pattern of the phenyl rings.

The protons of the alkoxy chains give rise to signals in the upfield region. The protons of the methylene (B1212753) group attached to the oxygen atom (-O-CH₂-) are the most deshielded and typically appear as a triplet around 4.0 ppm. The other methylene protons of the hexyloxy and decyloxy chains produce a series of multiplets in the range of 1.3 to 1.8 ppm. The terminal methyl protons (-CH₃) are the most shielded and appear as a triplet at approximately 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For a 4-(alkoxy)phenyl 4-(alkoxy)benzoate, the carbonyl carbon of the ester group is highly deshielded and appears at around 165 ppm. The aromatic carbons attached to oxygen atoms are also deshielded and resonate in the region of 150-164 ppm, while other aromatic carbons are found between 114 and 132 ppm. The carbons of the alkoxy chains appear in the upfield region, with the carbon of the -O-CH₂- group at approximately 68 ppm and the remaining methylene and methyl carbons resonating at lower chemical shifts.

Table 1: Illustrative ¹H NMR Spectral Data for a 4-(alkoxy)phenyl 4-(alkoxy)benzoate derivative.
Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic-H6.8 - 8.2m
-O-CH ₂-~4.0t
-CH₂- (chain)1.3 - 1.8m
-CH~0.9t
Table 2: Illustrative ¹³C NMR Spectral Data for a 4-(alkoxy)phenyl 4-(alkoxy)benzoate derivative.
Carbon Type Chemical Shift (δ, ppm)
C =O (Ester)~165
Aromatic C -O150 - 164
Aromatic C -H & C -C114 - 132
-O-C H₂-~68
-C H₂- (chain)22 - 32
-C H₃~14

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a benzoate mesogen like 4-(hexyloxy)phenyl 4-(decyloxy)benzoate is characterized by several key absorption bands.

The most prominent peak is the C=O stretching vibration of the ester group, which typically appears as a strong band in the region of 1715-1740 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the phenyl rings.

The C-O stretching vibrations of the ester linkage give rise to two distinct bands. The asymmetric C-O-C stretch is usually found between 1250 and 1300 cm⁻¹, while the symmetric stretch appears in the 1050-1150 cm⁻¹ region.

The aromatic C=C stretching vibrations produce a series of sharp to medium intensity bands in the 1450-1610 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are observed as weak bands just above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic alkoxy chains appear as strong bands just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). The bending vibrations of the methylene groups in the alkyl chains are also visible around 1470 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for a 4-(alkoxy)phenyl 4-(alkoxy)benzoate.
Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch> 3000Weak
Aliphatic C-H stretch2850 - 2960Strong
C=O stretch (Ester)1715 - 1740Strong
Aromatic C=C stretch1450 - 1610Medium-Sharp
Asymmetric C-O-C stretch1250 - 1300Strong
Symmetric C-O-C stretch1050 - 1150Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like benzoate mesogens, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

The UV-Vis spectrum of a 4-(alkoxy)phenyl 4-(decyloxy)benzoate in a suitable solvent would typically show strong absorption bands in the ultraviolet region. These absorptions are due to the π → π* transitions of the phenyl benzoate core. The presence of alkoxy groups, which are electron-donating, can cause a slight red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted phenyl benzoate. A typical spectrum for a similar 1,4-phenylene dibenzoate moiety shows absorption bands around 280-342 nm. orientjchem.org The exact position and intensity of these bands can be influenced by the solvent polarity.

Comprehensive X-ray Diffraction (XRD) Studies for Mesophase Architecture Determination

X-ray diffraction (XRD) is the most powerful technique for determining the long-range structural order in liquid crystalline phases. By analyzing the scattering pattern of X-rays passing through a sample, information about the arrangement of molecules, such as layer spacings in smectic phases and lattice parameters in columnar phases, can be obtained.

Low-Angle and Wide-Angle X-ray Scattering (LAXS/WAXS)

X-ray scattering experiments on liquid crystals are typically performed in two angular regions: low-angle X-ray scattering (LAXS) and wide-angle X-ray scattering (WAXS).

LAXS probes larger length scales and is used to investigate the long-range positional order. In the case of smectic phases, which are characterized by a layered structure, LAXS reveals sharp reflections corresponding to the layer spacing. The position of these reflections allows for the precise determination of the thickness of the smectic layers.

WAXS provides information about the short-range order within the material. In the smectic A (SmA) and nematic (N) phases, the molecules are liquid-like within the layers or along the director, respectively. This results in a broad, diffuse scattering halo in the WAXS region, centered at a position corresponding to the average intermolecular distance (typically around 4.5 Å). In more ordered smectic phases, such as smectic B, sharp reflections can appear in the WAXS region, indicating a higher degree of in-plane positional order.

Determination of Smectic Layer Spacings and Columnar Lattice Parameters

For smectic phases, the layer spacing (d) can be calculated from the position of the low-angle diffraction peak using Bragg's law: nλ = 2d sin(θ), where n is the order of the reflection, λ is the wavelength of the X-rays, and θ is the scattering angle.

The measured layer spacing can be compared to the calculated molecular length in its most extended conformation to gain insights into the molecular arrangement within the smectic layers. In the smectic A phase, where the molecules are, on average, perpendicular to the layer planes, the layer spacing is close to the molecular length. In the smectic C phase, where the molecules are tilted with respect to the layer normal, the layer spacing is smaller than the molecular length. The tilt angle can be estimated from the ratio of the smectic C layer spacing to the smectic A layer spacing. For some homologous series of 4-alkoxyphenyl 4'-alkoxybenzoates, the smectic A phase is indicated by a small-angle reflection corresponding to the layer thickness, while a reduction in this spacing upon cooling indicates a transition to a tilted smectic C phase. researchgate.net

Table 4: Illustrative X-ray Diffraction Data for a 4-(alkoxy)phenyl 4-(alkoxy)benzoate in Different Mesophases.
Mesophase Low-Angle Region (LAXS) Wide-Angle Region (WAXS) Interpretation
Smectic A (SmA)Sharp peak at 2θ corresponding to layer spacing d ≈ molecular lengthDiffuse halo around 2θ ≈ 20° (d ≈ 4.5 Å)Layered structure with liquid-like in-plane order.
Smectic C (SmC)Sharp peak at 2θ corresponding to layer spacing d < molecular lengthDiffuse halo around 2θ ≈ 20° (d ≈ 4.5 Å)Layered structure with tilted molecules and liquid-like in-plane order.
Nematic (N)Diffuse scatteringDiffuse halo around 2θ ≈ 20° (d ≈ 4.5 Å)Orientational order but no long-range positional order.

Analysis of Interdigitated Bilayer Structures

The molecular architecture of this compound, a member of the benzoate ester homologous series, predisposes it to forming layered smectic phases in its liquid crystalline state. The analysis of these layers, particularly the degree of molecular interdigitation within the bilayers, is crucial for understanding the structure-property relationships in these materials. Such investigations are primarily conducted using X-ray diffraction (XRD), which provides quantitative data on the layer spacing.

In smectic phases, the molecules are arranged in layers, and the layer spacing (d) can be compared to the calculated molecular length (l) to elucidate the packing arrangement. For a simple, non-interdigitated smectic A (SmA) phase, the layer spacing is approximately equal to the molecular length (d ≈ l). In a tilted smectic C (SmC) phase, the layer spacing is less than the molecular length (d < l), with the difference being related to the tilt angle of the molecules. However, in cases where the alkoxy chains are sufficiently long, interdigitation of the terminal chains can occur. This results in a layer spacing that is significantly different from the fully extended molecular length.

Detailed X-ray diffraction studies on homologous series of 4-alkoxyphenyl 4'-alkoxybenzoates have been instrumental in revealing the nature of their smectic phases. While specific experimental data for this compound is not available in the reviewed literature, the general behavior of such calamitic (rod-shaped) liquid crystals with terminal alkoxy chains suggests the potential for complex layered structures. The balance between the rigid aromatic core and the flexible aliphatic chains plays a significant role in determining the degree of molecular overlap between adjacent layers.

The formation of an interdigitated bilayer structure is driven by the tendency of the system to maximize packing efficiency and favorable intermolecular interactions. In such a structure, the flexible decyloxy and hexyloxy chains of molecules in adjacent layers would penetrate each other to varying extents. This would be reflected in the layer spacing values obtained from XRD measurements. For instance, a layer spacing significantly greater than the length of the rigid core but less than the full molecular length could indicate partial interdigitation of the terminal chains.

To definitively characterize the bilayer structure of this compound, high-resolution X-ray diffraction studies as a function of temperature would be required. Such an analysis would allow for the precise determination of the layer spacing in its different mesophases. By comparing these experimental values with the calculated molecular length in its most extended conformation, the degree of interdigitation could be quantified.

Structure Property Relationships and Molecular Design Principles for Benzoate Liquid Crystals

Impact of Terminal Alkoxy Chain Length on Mesomorphism

The length of the terminal alkoxy chains (–O–(CH₂)ₙ–CH₃) is a critical determinant of the mesomorphic behavior in benzoate (B1203000) liquid crystals. tandfonline.comresearchgate.net Altering the number of carbon atoms in these flexible tails influences the molecule's aspect ratio, polarizability, and intermolecular interactions, thereby affecting the stability and type of mesophases formed.

In homologous series of 4-alkoxyphenyl 4'-alkoxybenzoates, increasing the length of the alkoxy chains generally leads to a decrease in the melting point and an increase in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). This trend broadens the temperature range over which the mesophase is stable. For instance, shorter chain derivatives in such series often exhibit only a nematic phase, which is characterized by long-range orientational order of the molecules. As the chain length increases, more ordered smectic phases, which possess positional order in addition to orientational order, tend to appear. tandfonline.comderpharmachemica.com

Table 1: Effect of Alkoxy Chain Length on Mesophase Type in a Hypothetical Benzoate Series
Number of Carbons (n) in Alkoxy ChainObserved MesophasesGeneral Trend
1-4NematicIncreasing chain length promotes higher-order smectic phases.
5-8Nematic, Smectic A
9-12Nematic, Smectic A, Smectic C
>12Smectic A, Smectic C

Role of the Ester Linkage and Other Central Connecting Units (e.g., Azomethine, Azo)

The central linkage group connecting the aromatic rings is a cornerstone of the molecular architecture of a liquid crystal. In the case of 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate, this is an ester linkage (–COO–). The ester group is widely utilized due to its contribution to the molecule's linearity and polarizability, which are crucial for establishing and maintaining the liquid crystalline order. tandfonline.comrsc.org Its stability and the relative ease of synthesis also make it a popular choice. rsc.org

When compared to other common central linkages, the ester group imparts distinct characteristics. For example:

Azomethine (–CH=N–): Also known as a Schiff base, this linkage is known to promote nematic phases. While it maintains the linearity of the molecule, its "stepped" structure can influence the packing of the molecules. nih.govbohrium.com

Azo (–N=N–): The azo group is a linear and rigid linkage that often leads to higher thermal stability of the mesophases. bohrium.combohrium.com Compounds containing azo linkages are also of interest for their photo-responsive properties. researchgate.net

The choice of the central linkage is a critical aspect of molecular design. The ester group in benzoate liquid crystals provides a good balance of properties, contributing to the formation of a wide range of mesophases and offering good chemical stability. tandfonline.com

Table 2: Comparison of Common Central Linkages in Liquid Crystals
Linkage GroupChemical StructureKey CharacteristicsTypical Influence on Mesomorphism
Ester–COO–Contributes to linearity and polarizability, stable.Promotes both nematic and smectic phases. tandfonline.com
Azomethine–CH=N–Maintains linearity with a stepped structure.Often favors nematic phases. bohrium.com
Azo–N=N–Linear, rigid, and can be photo-responsive.Tends to increase mesophase thermal stability. bohrium.com

Influence of Aromatic Ring Substitution Patterns on Mesophase Stability and Type

The substitution pattern on the aromatic rings of a benzoate liquid crystal has a profound impact on its mesomorphic behavior. The position and nature of substituents can alter the molecule's shape, polarity, and polarizability, thereby influencing intermolecular interactions and mesophase stability. derpharmachemica.comacs.org

Lateral substitution, which involves attaching a group to the side of the aromatic core, generally disrupts the molecular packing and reduces the clearing point. derpharmachemica.combohrium.com This is due to the increased molecular breadth, which hinders the close approach of molecules and weakens the anisotropic intermolecular forces. The magnitude of this effect depends on the size and polarity of the substituent. For example, a small methyl group will have a less disruptive effect than a larger bromo or nitro group. bohrium.com

In contrast, terminal substitution at the para-position of the phenyl rings, as seen with the alkoxy groups in this compound, is a key strategy for promoting and stabilizing liquid crystallinity. acs.org The nature of these terminal groups is critical. Electron-donating groups (like alkoxy or alkyl groups) and electron-withdrawing groups (like cyano or nitro groups) can significantly influence the dipole moment and polarizability of the molecule, which in turn affects the mesophase stability. acs.org Generally, increasing the polarity and polarizability of the terminal substituents enhances the intermolecular attractions and leads to higher clearing points. acs.org

Stereochemical Effects and Chiral Mesophase Induction in Related Systems

Chirality, or "handedness," introduces a fascinating dimension to the world of liquid crystals. The incorporation of a chiral center into a liquid crystal molecule or the addition of a chiral dopant to a non-chiral liquid crystal host can induce the formation of chiral mesophases. rsc.org The most common chiral mesophase is the chiral nematic (N*) phase, also known as the cholesteric phase, which is characterized by a helical superstructure. berkeley.edu

In systems related to benzoate liquid crystals, the introduction of a chiral moiety, often in one of the terminal chains, can lead to the formation of not only the N* phase but also chiral smectic phases (such as the ferroelectric SmC* phase) and even more complex structures like the "blue phases." rsc.org The pitch of the helix in the N* phase is sensitive to temperature and the concentration of the chiral species.

Molecular Engineering Strategies for Tailored Mesomorphic Properties

The knowledge of structure-property relationships allows for the molecular engineering of benzoate liquid crystals with specific, desired properties. By strategically modifying different parts of the molecular structure, it is possible to fine-tune the mesomorphic behavior. rsc.org

Key molecular engineering strategies include:

Varying Terminal Chain Length: To control the type of mesophase (nematic vs. smectic) and the temperature range of the liquid crystal phase. rsc.org Longer chains generally favor smectic phases and broaden the mesophase range.

Introducing Lateral Substituents: To lower the melting point and modify the solubility of the liquid crystal. However, this often comes at the cost of reduced clearing points.

Altering Terminal Groups: To enhance the polarity and polarizability, thereby increasing the clearing point and mesophase stability.

Incorporating Chiral Moieties: To induce the formation of chiral mesophases with unique optical properties. rsc.org

Through a systematic and iterative process of molecular design, synthesis, and characterization, it is possible to create novel benzoate liquid crystals with properties tailored for advanced applications in displays, sensors, and other photonic devices.

Supramolecular Architectures and Self Assembly of Benzoate Liquid Crystals

Fundamental Principles of Self-Assembly in Mesogenic Systems

The self-assembly of mesogenic molecules like 4-(hexyloxy)phenyl 4-(decyloxy)benzoate into ordered liquid crystalline phases is a spontaneous process driven by the minimization of the system's free energy. This process is governed by a delicate balance of intermolecular interactions, including anisotropic van der Waals forces, π-π stacking between the aromatic phenyl rings, and dipole-dipole interactions arising from the ester linkage. The rod-like shape of the molecule is a crucial factor, as it leads to anisotropic packing and the emergence of orientational order.

In thermotropic liquid crystals, such as the one , temperature is the primary external stimulus that dictates the phase behavior. As the material is cooled from the isotropic liquid state, where molecules are randomly oriented, thermal energy decreases, allowing the weaker, anisotropic intermolecular forces to dominate and guide the molecules into more ordered arrangements. This results in a cascade of phase transitions, each characterized by a different degree of positional and orientational order. For calamitic liquid crystals, this typically involves transitions to nematic and then various smectic phases.

Formation of Hierarchically Ordered Supramolecular Structures

The hierarchical self-assembly in liquid crystals leads to the formation of structures with order on multiple length scales. For calamitic mesogens, the primary building block is the molecule itself, which then assembles into larger, ordered domains.

Lamellar Architectures

Lamellar, or smectic, phases are characterized by a one-dimensional positional order, where the molecules are arranged in layers. Phenyl benzoate (B1203000) derivatives frequently exhibit smectic phases, and it is highly probable that this compound would form such structures. In the simplest smectic A (SmA) phase, the long axes of the molecules are, on average, perpendicular to the layer planes. In the smectic C (SmC) phase, the molecules are tilted with respect to the layer normal.

The formation of these layers is driven by the segregation of the rigid aromatic cores and the flexible alkoxy chains. X-ray diffraction is the primary technique used to characterize these lamellar structures, with the layer spacing being a key parameter. For a homologous series of 4-(alkoxy)phenyl 4-(alkoxy)benzoates, the smectic layer spacing is expected to increase with the length of the alkyl chains.

Table 1: Expected Phase Transitions for a Typical Phenyl Benzoate Liquid Crystal

TransitionTemperature Range (Illustrative)Description
Crystal to SmecticLower TemperatureMelting of the solid crystal into a layered liquid crystal phase.
Smectic to NematicIntermediate TemperatureLoss of positional order (layering) while retaining orientational order.
Nematic to IsotropicHigher TemperatureComplete loss of long-range orientational order.

Note: This table is illustrative and does not represent experimental data for this compound.

Hexagonal Architectures

While more common in discotic (disc-shaped) liquid crystals, hexagonal columnar phases can also be formed by certain calamitic mesogens, particularly through mechanisms like molecular recognition-directed self-assembly. tandfonline.com In such a phase, the molecules would assemble into columns, and these columns would then pack into a two-dimensional hexagonal lattice. For a calamitic molecule like this compound to form a hexagonal phase, significant lateral interactions or a specific molecular geometry that favors columnar aggregation would be required. There is no specific evidence to suggest that this particular compound forms a hexagonal architecture under normal thermotropic conditions.

Cubic Architectures

Cubic phases are highly ordered, three-dimensional liquid crystalline structures that are relatively rare in simple calamitic thermotropic liquid crystals. They are more commonly observed in lyotropic systems or in more complex molecular architectures such as bent-core or dendritic liquid crystals. The formation of a cubic phase would require the self-assembly of the molecules into micellar or bicontinuous network structures, which then arrange on a cubic lattice. For a standard calamitic molecule like this compound, the formation of a thermotropic cubic phase is not expected.

Molecular Recognition Directed Self-Assembly Processes

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonding. In the context of liquid crystals, this can be a powerful tool to engineer novel supramolecular architectures. tandfonline.com For instance, the introduction of specific functional groups that can form hydrogen bonds or undergo donor-acceptor interactions can direct the self-assembly process in a predictable manner.

While the this compound molecule itself does not possess strong, specific recognition sites like hydrogen-bonding moieties, the principles of molecular recognition are still at play in a more general sense. The shape complementarity and the interplay of van der Waals and π-π interactions between the phenyl benzoate cores can be considered a form of self-recognition that drives the formation of the mesophase. More complex supramolecular structures based on benzoate units can be designed by incorporating moieties capable of more specific interactions, leading to the formation of, for example, hydrogen-bonded networks that can influence the resulting liquid crystalline phase. tandfonline.com

Advanced Research Directions and Academic Applications of Benzoate Based Mesogens

Integration into Liquid Crystalline Polymers and Advanced Materials

The incorporation of mesogenic units like 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate into polymer architectures is a key strategy for developing advanced materials with tunable properties. Liquid crystalline polymers (LCPs) combine the unique optical and electrical characteristics of liquid crystals with the processability and mechanical integrity of polymers. Benzoate-based mesogens are particularly well-suited for this purpose due to their chemical stability and versatile synthesis routes.

Side-chain liquid crystalline polymers (SCLCPs), where the mesogenic units are attached as side groups to a polymer backbone, are a common approach. This architecture allows the polymer to exhibit liquid crystalline phases, with the properties largely determined by the nature of the mesogen. While specific studies on polymers derived directly from this compound are not extensively documented in publicly available literature, research on analogous systems with phenyl benzoate (B1203000) side chains provides significant insights. For instance, polyacrylates and polymethacrylates with alkoxy-substituted phenyl benzoate side groups have been shown to exhibit nematic and smectic phases. The length of the flexible spacer connecting the mesogen to the backbone and the length of the terminal alkyl chains on the mesogen play a crucial role in determining the phase behavior and transition temperatures of the resulting LCP.

The integration of these mesogens into block copolymers is another promising avenue. Block copolymers containing liquid crystalline segments can self-assemble into highly ordered nanostructures, offering pathways to create materials with anisotropic properties on a larger scale. These materials are of interest for applications such as nanoporous membranes, photonic crystals, and alignment layers for conventional liquid crystal displays.

Table 1: Representative Examples of Benzoate-Based Mesogens in Liquid Crystalline Polymers

Polymer TypeMesogen StructureObserved MesophasesPotential Applications
Polyacrylate4-Methoxyphenyl 4'-acryloyloxyalkoxybenzoateNematic, Smectic AOptical films, actuators
Polysiloxane4-Cyanophenyl 4'-vinyloxyphenylbenzoateNematicElastomers, non-linear optics
Block Copolymer (PS-b-PMA)Polystyrene-block-poly(methyl acrylate) with pendant phenyl benzoate unitsLamellar, CylindricalNanostructured films, templates

Note: This table is illustrative and based on research on similar benzoate-based mesogens, as specific data for this compound in polymers is limited in the searched literature.

Electro-Optical Properties and Device Physics (Theoretical and Experimental Investigations)

The electro-optical response of liquid crystals is the cornerstone of their application in display technology. For calamitic mesogens like this compound, the key parameters governing this response are dielectric anisotropy (Δε) and birefringence (Δn). The magnitude and sign of Δε determine how the liquid crystal molecules align in an electric field, while Δn dictates the extent to which the material can modulate the phase of transmitted light.

Table 2: Typical Electro-Optical Properties of Benzoate-Based Nematic Liquid Crystals

PropertySymbolTypical Value RangeSignificance
Dielectric AnisotropyΔε+2 to +10Determines response to electric field
BirefringenceΔn0.10 to 0.25Controls light modulation
Rotational Viscosityγ₁50 to 200 mPa·sAffects switching speed
Splay Elastic ConstantK₁₁5 to 15 pNInfluences threshold voltage
Bend Elastic ConstantK₃₃10 to 25 pNInfluences director field configuration

Note: These are typical ranges for calamitic nematic liquid crystals with similar structures. Specific values for this compound would require experimental measurement.

Applications in Sensors and Other Nanostructured Materials

The sensitivity of liquid crystals to external stimuli makes them excellent candidates for sensor applications. The orientation of liquid crystal molecules can be perturbed by the presence of analytes, leading to a detectable optical response. Benzoate-based mesogens can be employed in sensors for various substances, including volatile organic compounds (VOCs) and biological molecules.

One common sensing platform involves coating a surface with a thin layer of liquid crystal. The interaction of an analyte with the surface can disrupt the anchoring of the liquid crystal molecules, causing a change in their alignment that is easily visualized with polarized light. The chemical functionality of the benzoate core and the terminal alkoxy chains of this compound can be tailored to enhance sensitivity and selectivity towards specific analytes. For instance, the ester group can participate in hydrogen bonding interactions, which could be exploited for detecting certain polar molecules.

Furthermore, nanostructured materials can be fabricated using benzoate-based liquid crystals as templates. By confining the liquid crystal within a porous matrix or dispersing it as droplets in a polymer, novel composite materials with unique optical and responsive properties can be created. For example, polymer-dispersed liquid crystals (PDLCs) based on benzoate mesogens can be used for switchable windows and light shutters. The refractive index matching between the liquid crystal droplets and the polymer matrix in the "on" state (aligned by an electric field) and the scattering of light in the "off" state (randomly oriented) forms the basis of their operation.

The self-assembly properties of these mesogens can also be harnessed to create ordered nanostructures. For instance, in the smectic phase, the molecules arrange in layers, which could be used as templates for the synthesis of one-dimensional nanostructures or as hosts for guest molecules.

Future Research Avenues for this compound and Related Mesogenic Systems

The future of research on this compound and related benzoate-based mesogens is poised to explore several exciting directions. A key area of focus will be the synthesis of novel derivatives with enhanced properties. This includes the introduction of chiral centers to induce ferroelectric or antiferroelectric liquid crystal phases, which offer significantly faster switching speeds than conventional nematics. The incorporation of photosensitive moieties, such as azobenzene (B91143) units, into the benzoate structure could lead to materials whose properties can be controlled by light, opening up applications in optical data storage and light-driven actuators.

Another promising avenue is the development of more complex LCP architectures. This includes the creation of liquid crystalline elastomers (LCEs) and networks with tailored mechanical and optical responses. LCEs containing benzoate mesogens could find use as artificial muscles, soft robotics, and tunable optical components. The precise control over the alignment of the mesogenic units during polymerization is crucial for achieving the desired anisotropic properties in these materials.

In the realm of device physics, there is a growing interest in exploring the behavior of these materials in novel device geometries and under extreme conditions. This includes their use in flexible and wearable displays, where the mechanical properties of the liquid crystal and alignment layers are of paramount importance. Furthermore, the high birefringence of some benzoate-based systems makes them attractive for applications in the terahertz and infrared regions of the electromagnetic spectrum, where conventional optics are often bulky and expensive.

Finally, the exploration of their potential in biomedical applications is an emerging field. The biocompatibility of certain ester-based compounds suggests that liquid crystals like this compound could be used in biosensors for medical diagnostics or as drug delivery vehicles. The ability of liquid crystals to respond to subtle changes in their environment makes them highly sensitive probes for biological events.

Q & A

Basic: What are the standard methods for synthesizing 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate?

The compound is synthesized via esterification between 4-(hexyloxy)phenol and 4-(decyloxy)benzoyl chloride, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid. Key steps include:

  • Reaction Conditions : Conducted under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF) at 60–80°C for 12–24 hours .
  • Purification : Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted precursors and byproducts .
  • Yield Optimization : Adjusting molar ratios (e.g., 1:1.2 for phenol:acyl chloride) and catalyst concentration (0.5–1 mol%) improves yields to ~70–85% .

Advanced: How can reaction parameters be optimized to enhance yield and purity?

Advanced optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to avoid side reactions like transesterification .
  • Catalyst Screening : Alternative catalysts (e.g., DMAP or N-hydroxysuccinimide) reduce side-product formation compared to traditional acids .
  • In-line Monitoring : Techniques like FT-IR or HPLC track ester bond formation (C=O stretch at ~1720 cm⁻¹) and intermediate consumption .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Technique Key Data Purpose
¹H/¹³C NMR - Aromatic protons (δ 6.8–8.0 ppm)
- Alkoxy chain protons (δ 0.8–4.3 ppm)
Confirm substitution patterns and ester linkage .
FT-IR Ester C=O (1720 cm⁻¹), aromatic C=C (1600 cm⁻¹)Verify functional groups and reaction completion .
XRD Crystal packing angles (e.g., dihedral angles ~39–64°)Resolve molecular conformation and intermolecular interactions .

Advanced: What role do the hexyloxy and decyloxy substituents play in mesomorphic behavior?

The alkyl chains (hexyloxy: C6, decyloxy: C10) dictate liquid crystalline (LC) properties:

  • Phase Transitions : Longer decyloxy chains stabilize smectic phases (higher transition temperatures), while shorter hexyloxy groups favor nematic phases .
  • Molecular Packing : Lateral substitution (e.g., methoxy groups) disrupts LC order, whereas terminal alkyl chains enhance layer spacing in smectic phases .
  • Experimental Validation : Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) reveal enantiotropic mesophases between 80–150°C .

Advanced: How can computational methods predict the compound’s liquid crystalline properties?

  • Density Functional Theory (DFT) : Calculates dipole moments and polarizability to predict phase stability. For example, higher polarizability correlates with broader nematic ranges .
  • Molecular Dynamics (MD) : Simulates alkyl chain flexibility and intermolecular interactions (e.g., C–H⋯π bonds) to model smectic layer formation .
  • Validation : Cross-check computational results with experimental DSC and XRD data to refine force fields .

Advanced: How should researchers resolve contradictions in reported thermal stability data?

Discrepancies in thermal decomposition temperatures (e.g., 200–250°C) arise from:

  • Purity : Residual solvents or catalysts lower decomposition points. Use TGA-MS to identify impurities .
  • Measurement Conditions : Heating rates (e.g., 10°C/min vs. 5°C/min) affect observed stability. Standardize protocols across studies .
  • Structural Variations : Batch differences in alkyl chain length (C6 vs. C10) or branching alter thermal resilience. Confirm substituent uniformity via GC-MS .

Basic: What are the compound’s applications in materials science?

  • Liquid Crystals : Serves as a mesogen in display technologies due to its stable smectic phases .
  • Polymer Additives : Enhances thermal stability in polyesters via hydrogen bonding with ester groups .
  • Coordination Chemistry : Acts as a ligand for metal-organic frameworks (MOFs) via ester oxygen lone pairs .

Advanced: How does the compound interact with biological systems?

  • Membrane Permeability : The decyloxy chain’s hydrophobicity facilitates passive diffusion across lipid bilayers, studied via Franz cell assays .
  • Enzyme Inhibition : The ester group mimics natural substrates, inhibiting lipases (IC₅₀ ~50 µM in vitro) .
  • Toxicity Screening : Ames tests and zebrafish models show low acute toxicity (LD₅₀ >500 mg/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.